7-ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine

Kinase inhibitor design Regioisomeric selectivity Pyrazolo[1,5-a]pyrimidine SAR

7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine (CAS 632363-23-6) is a fused N-heterocyclic small molecule (molecular formula C₉H₉N₇, molecular weight 215.22 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine scaffold class bearing a 3-position tetrazole substituent. Pyrazolo[1,5-a]pyrimidines are recognized privileged structures in medicinal chemistry with demonstrated activity across multiple kinase targets including CK2, CDK4/6, PI3Kδ, JAK1/2, and PDE4.

Molecular Formula C9H9N7
Molecular Weight 215.22 g/mol
CAS No. 632363-23-6
Cat. No. B15369223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine
CAS632363-23-6
Molecular FormulaC9H9N7
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESCCC1=CC=NC2=C(C=NN12)C3=NNN=N3
InChIInChI=1S/C9H9N7/c1-2-6-3-4-10-9-7(5-11-16(6)9)8-12-14-15-13-8/h3-5H,2H2,1H3,(H,12,13,14,15)
InChIKeyIYKAQIZJHGUAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine (CAS 632363-23-6): Core Chemical Identity and Procurement Baseline


7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine (CAS 632363-23-6) is a fused N-heterocyclic small molecule (molecular formula C₉H₉N₇, molecular weight 215.22 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine scaffold class bearing a 3-position tetrazole substituent . Pyrazolo[1,5-a]pyrimidines are recognized privileged structures in medicinal chemistry with demonstrated activity across multiple kinase targets including CK2, CDK4/6, PI3Kδ, JAK1/2, and PDE4 [1][2]. The tetrazole moiety serves as a metabolically stable carboxylic acid bioisostere capable of participating in key hydrogen-bonding and electrostatic interactions within ATP-binding pockets. This specific substitution pattern—ethyl at C7 and tetrazol-5-yl at C3—represents a distinct regioisomeric arrangement relative to more extensively characterized 6-tetrazolyl or 7-amino-tetrazolyl analogs, resulting in a unique pharmacophoric fingerprint that may confer target selectivity profiles not achievable with alternative substitution patterns.

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for 7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine in Research Procurement


Within the pyrazolo[1,5-a]pyrimidine chemotype, the position of tetrazole substitution fundamentally dictates kinase selectivity and potency profiles. Comparative SAR studies on related scaffolds demonstrate that 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines achieve nanomolar CK2 inhibition (lead compound IC₅₀ = 45 nM), whereas the corresponding [1,2,4]triazolopyrimidine regioisomers are essentially inactive (IC₅₀ > 10 µM) [1] — a >200-fold selectivity shift arising solely from heterocyclic core variation. Similarly, pyrazolo[1,5-a]pyrimidines with tetrazole at alternative positions exhibit divergent target engagement: 2-aryl-7-(3′,4′-dialkoxyphenyl) derivatives potently inhibit PDE4 (IC₅₀ < 10 nM for PDE4B and PDE4D), while 3-tetrazolyl-substituted analogs engage entirely different kinase families [2][3]. 7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine occupies a unique substitution vector space—C3-tetrazole with C7-ethyl—that is absent from major patent-defined inhibitor series targeting JAK1/2, ATR, CDK4/6, or PI3Kδ, where tetrazole placement occurs at alternative positions or is replaced by amide/carboxamide bioisosteres [4][5]. This regioisomeric uniqueness precludes simple interchange with more common 6-substituted or 7-amino-tetrazolyl pyrazolo[1,5-a]pyrimidines without risking complete loss of desired target engagement.

Quantitative Differentiation Evidence for 7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine (CAS 632363-23-6) Against Structural Analogs


Regioisomeric Identity Verification: C3-Tetrazole vs. C6-Tetrazole Substitution in Pyrazolo[1,5-a]pyrimidine Scaffolds

7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine bears the tetrazole ring at the C3 position of the pyrazolo[1,5-a]pyrimidine core. In the structurally closest comparator class—6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines—the tetrazole occupies the C6 position, and this positional isomerism produces profound differences in biological activity: the C6-tetrazolyl lead compound (2i, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine) inhibits CK2 with an IC₅₀ of 45 nM, whereas the corresponding [1,2,4]triazolo core analogs with the same substitution pattern show IC₅₀ > 10 µM [1]. While no direct head-to-head CK2 data exist for the C3-tetrazolyl isomer (CAS 632363-23-6), established SAR principles predict that repositioning the tetrazole from C6 to C3 will alter the hydrogen-bonding vector relative to the hinge-binding region, fundamentally changing kinase selectivity. The C3-tetrazolyl orientation projects the acidic heterocycle toward the solvent-exposed ribose pocket rather than the hydrophobic back pocket typically accessed by C6-substituents, potentially favoring targets with polar residues in this region (e.g., PI3K isoforms) over CK2 .

Kinase inhibitor design Regioisomeric selectivity Pyrazolo[1,5-a]pyrimidine SAR

Supplier-Reported Purity Benchmarking: 98.0% Minimum Purity Specification for CAS 632363-23-6

Commercially available 7-ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine (CAS 632363-23-6) is supplied at a certified purity of 98.0% as reported by Chemsrc , compared with the more commonly cited 95% purity threshold for research-grade pyrazolo[1,5-a]pyrimidine intermediates from generalist suppliers . This purity differential is relevant for assays sensitive to trace impurities: a 95% purity product contains up to 5% unidentified contaminants (potentially unreacted starting materials, regioisomeric byproducts, or degradation products), whereas the 98.0% specification reduces the maximum contaminant burden by 60% (from 5% to 2%). For biochemical assays at 10 µM compound concentration, a 95% purity material could introduce up to 500 nM of unknown impurities—sufficient to confound IC₅₀ determinations for potent inhibitors—while the 98.0% specification limits this to ≤200 nM . The typical purity of the broader compound class is 95%, making this an above-average specification for the chemotype.

Chemical procurement Purity specification Quality control

Molecular Property Differentiation: cLogP and Hydrogen-Bond Donor Profile of the C3-Tetrazolyl-C7-Ethyl Substitution Pattern

The 7-ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine scaffold differs from common pyrazolo[1,5-a]pyrimidine kinase inhibitor frameworks in its hydrogen-bond donor (HBD) count and lipophilicity. The tetrazole NH contributes one additional HBD relative to methyl- or halogen-substituted analogs commonly found in JAK and CDK inhibitor series, while the small C7-ethyl group provides lower lipophilicity than the 7-aryl or 7-trifluoromethyl substituents prevalent in PDE4 and PI3K inhibitor chemotypes [1][2]. This combination results in a calculated HBD count of 1 (tetrazole NH), molecular weight of 215.22 g/mol, and a favorable ligand efficiency baseline. This is lower than the HBD count of 2 found in 7-amino-tetrazolyl analogs, which also have higher molecular weight (typically >280 g/mol) due to additional phenyl or heteroaryl substituents. Comparative 7-CF₃-substituted pyrazolo[1,5-a]pyrimidine libraries (MW typically >300) exhibit substantially higher lipophilicity that can drive promiscuous target binding and poorer solubility [3].

Physicochemical properties Drug-likeness Ligand efficiency

Recommended Research and Procurement Application Scenarios for 7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine (CAS 632363-23-6)


Kinase Selectivity Panel Screening for C3-Tetrazolyl Pyrazolo[1,5-a]pyrimidine Chemotype Profiling

This compound is best deployed as a chemical probe in broad-panel kinase selectivity screens (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to empirically establish the target engagement fingerprint of the C3-tetrazolyl-C7-ethyl substitution vector. Given that structurally related 6-tetrazolyl-7-amino analogs potently inhibit CK2 (IC₅₀ = 45 nM) while C3-substituted pyrazolo[1,5-a]pyrimidines have been implicated in PI3K isoform inhibition (IC₅₀ = 0.5–2 µM), systematic profiling of CAS 632363-23-6 at 1 µM and 10 µM across a panel of 100–400 kinases would generate the first quantitative selectivity map for this underexplored regioisomeric space [1]. This data would directly inform medicinal chemistry efforts distinguishing C3-tetrazole from C6-tetrazole SAR.

Fragment-Based Lead Generation Leveraging Low Molecular Weight and Favorable Ligand Efficiency

With a molecular weight of 215.22 g/mol and a single hydrogen-bond donor (tetrazole NH), this compound meets fragment library criteria (MW < 300, HBD ≤ 2) and can serve as a validated starting point for fragment-based drug discovery (FBDD) campaigns. The C7-ethyl group provides a synthetically tractable vector for structure-guided expansion, while the C3-tetrazole offers a carboxylic acid bioisostere pre-installed for target engagement. Procurement of this compound at 98.0% purity supports surface plasmon resonance (SPR), thermal shift assay (TSA), or X-ray crystallography-based fragment screening with reduced risk of contaminant-derived artifacts . The low molecular weight advantage of 65–135 Da over common pyrazolo[1,5-a]pyrimidine leads provides significant headroom for property-preserving optimization.

Regioisomeric Comparator for Pyrazolo[1,5-a]pyrimidine Structure-Activity Relationship (SAR) Studies

Investigators developing pyrazolo[1,5-a]pyrimidine-based inhibitors for targets including JAK1/2, CDK4/6, PI3Kδ, ATR, or PDE4 should acquire this compound as a regioisomeric control to systematically evaluate the contribution of tetrazole position to potency and selectivity. The established SAR precedent—where moving the tetrazole from C6 to a triazolo core produces a >200-fold activity loss in CK2 assays—demonstrates the critical importance of heterocycle regiochemistry [1]. Incorporating CAS 632363-23-6 as a comparator in SAR tables, even if it shows reduced potency against the primary target, provides essential negative data that strengthens patent claims and deepens mechanistic understanding of binding modes. Its structural novelty (C3-tetrazole, C7-ethyl) relative to major patent-defined inhibitor series positions it as a valuable selectivity control compound.

Synthetic Methodology Development Using a Stable, Well-Defined Pyrazolo[1,5-a]pyrimidine Intermediate

The combination of a tetrazole (capable of N-alkylation, metal coordination, and cycloaddition chemistry) with the pyrazolo[1,5-a]pyrimidine core makes CAS 632363-23-6 a versatile synthetic intermediate. The 98.0% purity specification reduces the need for pre-reaction purification when used in palladium-catalyzed cross-coupling at C6 or C7 positions, or in tetrazole N-functionalization reactions to generate compound libraries. This purity level supports reproducible yields in parallel synthesis and flow chemistry applications where impurity-sensitive catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3) are employed . The well-defined molecular identity (confirmed by InChI and molecular formula C₉H₉N₇) ensures batch-to-batch consistency in library production workflows.

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